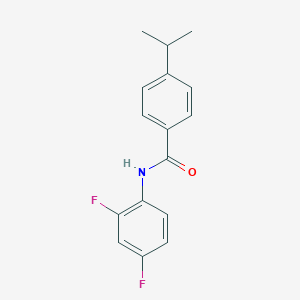

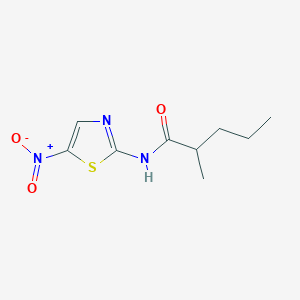

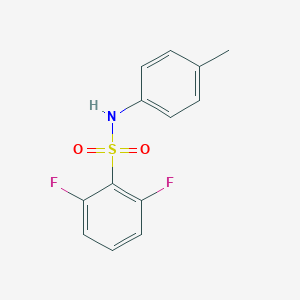

![molecular formula C14H22Cl2N2 B263709 N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine, commonly known as DCB, is a chemical compound that has been widely used in scientific research for its unique properties. DCB is a tertiary amine that belongs to the family of quaternary ammonium compounds, which are known for their antimicrobial and antiviral properties.

Mechanism of Action

DCB binds to DNA and RNA through electrostatic interactions between the positively charged quaternary ammonium group and the negatively charged phosphate groups in the nucleic acid backbone. This binding interferes with the normal structure and function of nucleic acids, leading to inhibition of replication, transcription, and translation. DCB also disrupts the integrity of cell membranes, leading to leakage of cellular contents and cell death.

Biochemical and Physiological Effects

DCB has been shown to have antimicrobial and antiviral properties against a wide range of microorganisms, including bacteria, fungi, and viruses. DCB has also been shown to have anti-inflammatory and analgesic properties, and to modulate the immune response. DCB has been used in the treatment of various diseases, including infections, inflammation, and cancer.

Advantages and Limitations for Lab Experiments

DCB has several advantages for lab experiments, including its selectivity for DNA and RNA, its antimicrobial and antiviral properties, and its ability to modulate the immune response. However, DCB also has some limitations, including its toxicity, its potential for non-specific binding to other biomolecules, and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for research on DCB. One direction is to investigate the use of DCB as a therapeutic agent for the treatment of infectious diseases, inflammation, and cancer. Another direction is to develop new derivatives of DCB with improved properties, such as increased selectivity, reduced toxicity, and enhanced solubility. Finally, research can focus on the mechanism of action of DCB and its interactions with other biomolecules, which can provide insights into the basic biology of cells and organisms.

Conclusion

In conclusion, DCB is a chemical compound that has been widely used in scientific research for its unique properties. DCB has been shown to have antimicrobial and antiviral properties, and to modulate the immune response. DCB has several advantages for lab experiments, including its selectivity for DNA and RNA, but also has some limitations, including its toxicity and limited solubility. Future research can focus on the development of new derivatives of DCB with improved properties, and on the mechanism of action of DCB and its interactions with other biomolecules.

Synthesis Methods

DCB can be synthesized by reacting 3,4-dichlorobenzyl chloride with N,N-diethylethylenediamine in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and yields DCB as a colorless liquid. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

DCB has been widely used in scientific research for its ability to selectively bind to DNA and RNA, and for its antimicrobial and antiviral properties. DCB has been used to study the structure and function of nucleic acids, and to investigate the role of DNA and RNA in cellular processes such as replication, transcription, and translation. DCB has also been used to study the mechanism of action of antimicrobial and antiviral agents, and to develop new drugs for the treatment of infectious diseases.

properties

Molecular Formula |

C14H22Cl2N2 |

|---|---|

Molecular Weight |

289.2 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-N//',N//'-diethylpropane-1,3-diamine |

InChI |

InChI=1S/C14H22Cl2N2/c1-3-18(4-2)9-5-8-17-11-12-6-7-13(15)14(16)10-12/h6-7,10,17H,3-5,8-9,11H2,1-2H3 |

InChI Key |

AJCAMRFVASYHTQ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCNCC1=CC(=C(C=C1)Cl)Cl |

Canonical SMILES |

CCN(CC)CCCNCC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

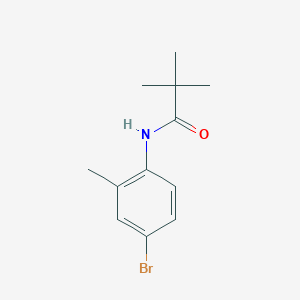

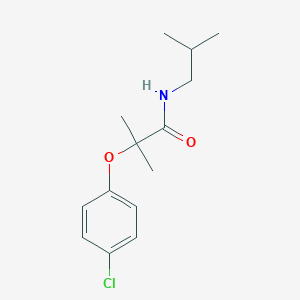

![2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpropanamide](/img/structure/B263626.png)

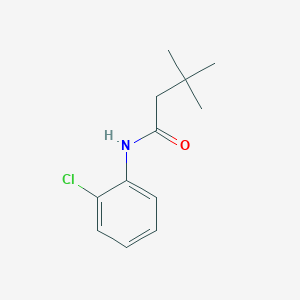

![1-[(2-Fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B263639.png)